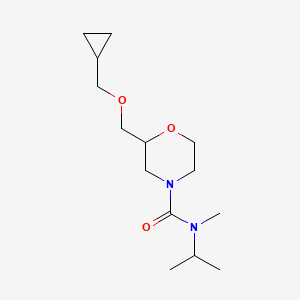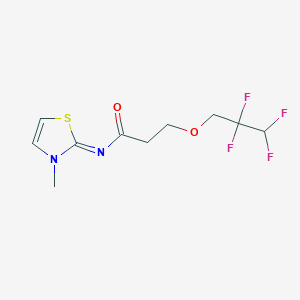![molecular formula C18H20F2N4O B7634449 1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7634449.png)
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound is commonly known as DFP-10917 and has a molecular formula of C20H22F2N4O.
Mecanismo De Acción
The mechanism of action of DFP-10917 is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. DFP-10917 has been shown to inhibit the activity of protein kinase C (PKC) and the epidermal growth factor receptor (EGFR), both of which are involved in cancer cell growth. Additionally, DFP-10917 has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFP-10917 inhibits the growth of cancer cells and bacterial strains. Additionally, DFP-10917 has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of DFP-10917.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10917 has various advantages and limitations for lab experiments. One advantage is that it has shown potential in various scientific research applications, including cancer treatment, Alzheimer's disease treatment, and bacterial infection treatment. Additionally, DFP-10917 has been shown to have low toxicity in vitro. However, one limitation is that the synthesis process is complex and requires expertise in organic chemistry. Additionally, further studies are needed to determine the exact biochemical and physiological effects of DFP-10917.
Direcciones Futuras
There are various future directions for DFP-10917 research. One direction is to further study its potential use in cancer treatment, Alzheimer's disease treatment, and bacterial infection treatment. Additionally, further studies are needed to determine the exact mechanism of action of DFP-10917. Furthermore, future research could focus on optimizing the synthesis process to make it more efficient and cost-effective. Overall, DFP-10917 has shown potential in various scientific research applications, and further studies are needed to fully understand its potential.
Métodos De Síntesis
DFP-10917 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis process involves the reaction of 3,4-difluoroaniline with methyl 3-pyrrolidinecarboxylate to form 3,4-difluoro-N-(1-methylpyrrolidin-3-yl)aniline. The resulting product is then reacted with 3-methyl-4-pyridinecarboxylic acid to form DFP-10917. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DFP-10917 has shown potential in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, DFP-10917 has been studied for its potential use in Alzheimer's disease treatment, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Furthermore, DFP-10917 has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacterial strains.
Propiedades
IUPAC Name |
1-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-11-10-21-7-5-15(11)22-18(25)23-16-6-8-24(2)17(16)12-3-4-13(19)14(20)9-12/h3-5,7,9-10,16-17H,6,8H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYUJHLQCQGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)NC2CCN(C2C3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-yl]-3-(3-methylpyridin-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]piperidin-3-yl]methanol](/img/structure/B7634389.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![5-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634410.png)
![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
![3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran](/img/structure/B7634431.png)
![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate](/img/structure/B7634440.png)


![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)